17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione 21-propionate
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Overview
Description
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione 21-propionate is a synthetic corticosteroid compound. It is structurally related to dexamethasone and betamethasone, and is often used as an impurity standard in pharmaceutical research . This compound is known for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
The synthesis of 17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione 21-propionate involves several steps, including acetylation, dehydrogenation, reduction, ring-opening, epoxidation, and acylation . Industrial production methods typically involve the use of sodium sulfite, sodium hydroxide, methanol, and glacial acetic acid to achieve the desired hydrolysis and crystallization reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Often involves reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically uses halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione 21-propionate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a reference standard for analytical development and method validation.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of new corticosteroid drugs and therapies.
Industry: For quality control and stability testing of pharmaceutical products.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparison with Similar Compounds
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione 21-propionate is similar to other corticosteroids such as dexamethasone, betamethasone, and mometasone furoate . it is unique in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Dexamethasone
- Betamethasone
- Mometasone Furoate
- Diflorasone 21-Propionate
These compounds share similar anti-inflammatory and immunosuppressive effects but differ in their potency, duration of action, and side effect profiles.
Properties
CAS No. |
98422-34-5 |
---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H32O6/c1-5-21(29)31-13-20(28)25(30)14(2)10-18-17-7-6-15-11-16(26)8-9-23(15,3)22(17)19(27)12-24(18,25)4/h8-9,11,14,17-18,22,30H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,22-,23+,24+,25+/m1/s1 |
InChI Key |
SYOYWUWKQKOOKF-ZUJOZNMRSA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C)O |
Origin of Product |
United States |
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